

# FT-IR spectrum of 4-Amino-2,6-dimethylpyrimidine

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## Compound of Interest

Compound Name: 4-Amino-2,6-dimethylpyrimidine

Cat. No.: B018327

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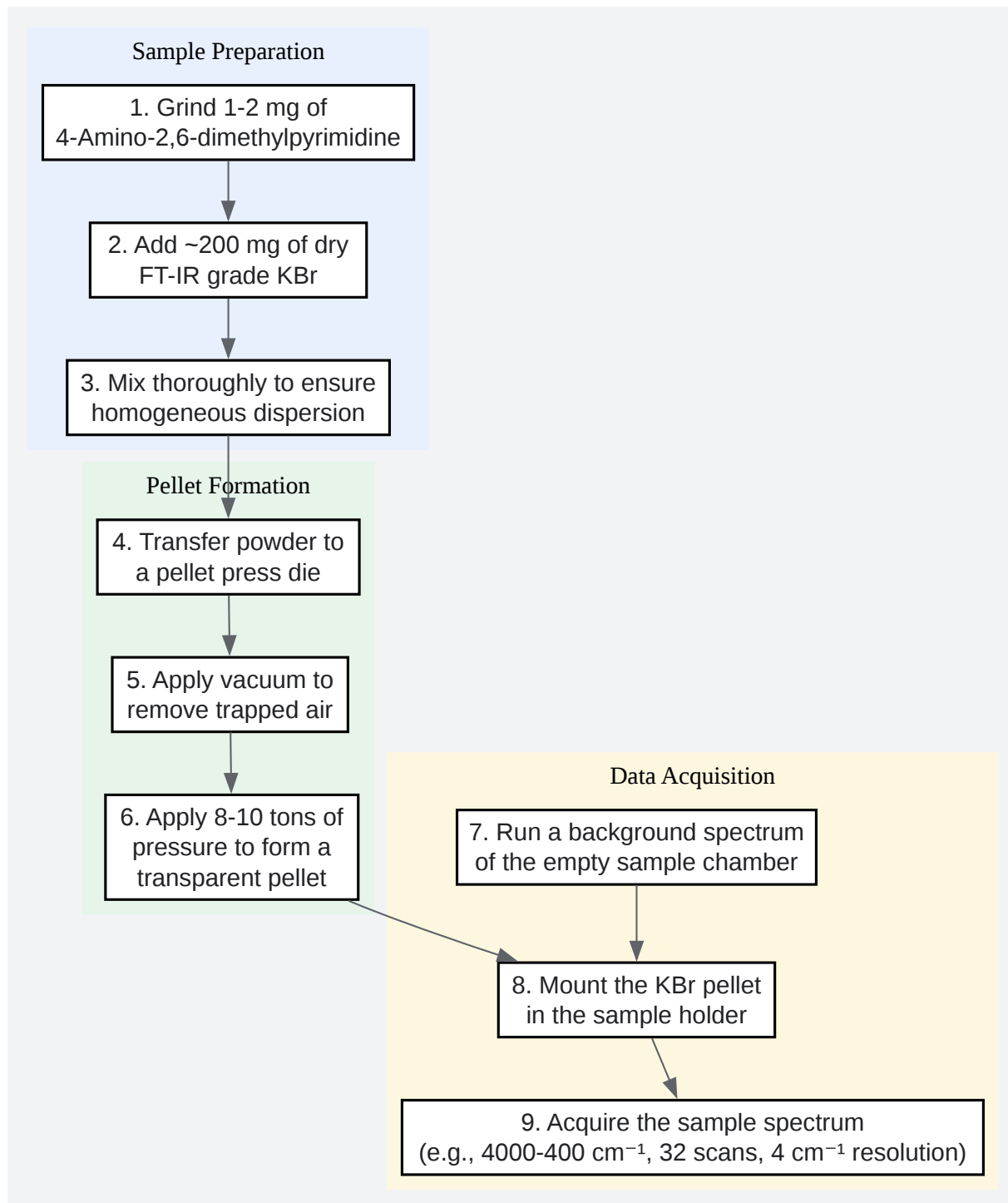
An In-Depth Technical Guide to the FT-IR Spectrum of **4-Amino-2,6-dimethylpyrimidine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-Amino-2,6-dimethylpyrimidine** (also known as Cyanomethine).[1] As a fundamental building block in medicinal and materials chemistry, understanding its structural characteristics is paramount for researchers and drug development professionals.[2][3] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and quality control of this compound.[2][3] This document will detail the theoretical underpinnings of its spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectrum.

## Molecular Structure and Expected Vibrational Modes

**4-Amino-2,6-dimethylpyrimidine** ( $C_6H_9N_3$ ) is a heterocyclic aromatic compound.[1] Its structure consists of a pyrimidine ring substituted with a primary amino group at the 4-position and two methyl groups at the 2- and 6-positions.



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## References

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- To cite this document: BenchChem. [FT-IR spectrum of 4-Amino-2,6-dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018327#ft-ir-spectrum-of-4-amino-2-6-dimethylpyrimidine]

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